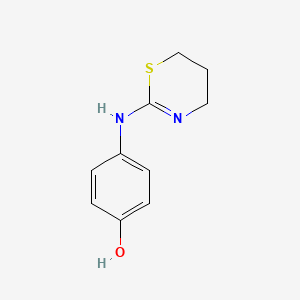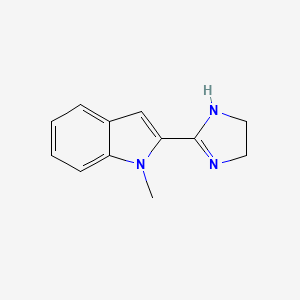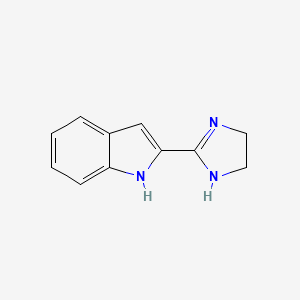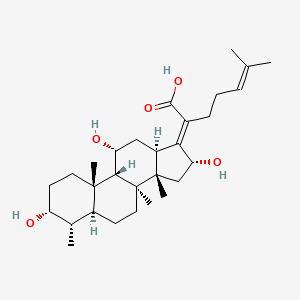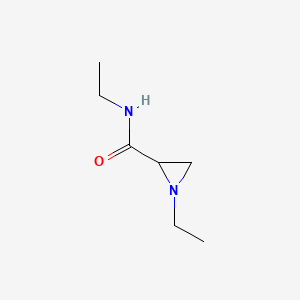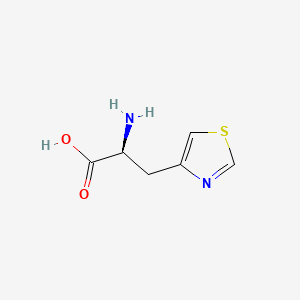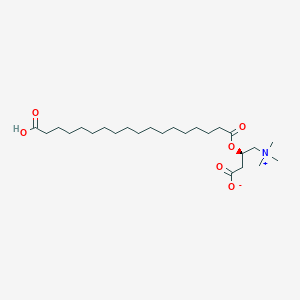
6-(二茂铁基)己硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
056-(FERROCENYL)HEXANETHIOL has a wide range of applications in scientific research:
Chemistry: Used in the study of electron transfer processes and the formation of self-assembled monolayers.
Biology: Employed in bio-electrochemical devices for sensing and detection of biological molecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable monolayers.
Industry: Utilized in the fabrication of sensor devices and functionalization of graphene-coated surfaces.
作用机制
Target of Action
056-(Ferrocenyl)hexanethiol, also known as 6-(Ferrocenyl)hexanethiol (FHT), primarily targets gold substrates . The compound forms a self-assembled monolayer (SAM) on these substrates, facilitating electron exchange between the coating and the substrate .
Mode of Action
FHT interacts with its target by forming a SAM where ferrocenyl linkages facilitate the electron exchange . This interaction results in a change in the electronic properties of the substrate, enabling it to act as an electron transport medium .
Biochemical Pathways
It’s known that fht can be used to functionalize graphene-coated gold surfaces by forming gold-thiol linkages . These linkages can act as electron transfer mediators, potentially affecting electron transport pathways .
Pharmacokinetics
Given its use in bio-electrochemical devices , it’s likely that its bioavailability is primarily determined by its ability to form stable SAMs and facilitate electron exchange.
Result of Action
The molecular and cellular effects of FHT’s action primarily involve changes in electron transport. By forming a SAM on a substrate, FHT facilitates electron exchange, which can influence the electronic properties of the substrate . This can be particularly useful in bio-electrochemical devices .
生化分析
Biochemical Properties
056-(Ferrocenyl)Hexanethiol forms a self-assembled monolayer (SAM) where ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate . This property allows it to act as an electron transport medium, potentially useful in bio-electrochemical devices
Cellular Effects
The effects of 056-(Ferrocenyl)Hexanethiol on various types of cells and cellular processes are not yet fully known. Its ability to facilitate electron exchange suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
056-(Ferrocenyl)Hexanethiol exerts its effects at the molecular level through its unique structure. The ferrocene core of the molecule is redox-active, electroactive, and photoreactive . These properties provide an attractive platform for exploring novel materials with unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 056-(FERROCENYL)HEXANETHIOL typically involves the reaction of ferrocene with a hexanethiol derivative. One common method includes the use of a Grignard reagent, where ferrocene is reacted with 6-bromohexanethiol in the presence of magnesium to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 056-(FERROCENYL)HEXANETHIOL follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
056-(FERROCENYL)HEXANETHIOL undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The thiol group can participate in substitution reactions, particularly with gold surfaces to form strong Au-S bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Gold substrates are commonly used for forming self-assembled monolayers.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of self-assembled monolayers on gold surfaces.
相似化合物的比较
Similar Compounds
- 11-(Ferrocenyl)undecanethiol
- Aminoferrocene
- Ferrocenemethanol
- 3-Ferrocenylpropionic anhydride
- (6-Bromohexyl)ferrocene
- (6-Bromo-1-oxohexyl)ferrocene
Uniqueness
056-(FERROCENYL)HEXANETHIOL is unique due to its specific hexanethiol side chain, which provides distinct properties in forming self-assembled monolayers. This makes it particularly effective in applications requiring stable and reproducible electron transfer systems .
属性
CAS 编号 |
134029-92-8 |
|---|---|
分子式 |
C11H17S.C5H5.Fe |
分子量 |
302.261 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


